1-Benzoyl-2-(piperidin-4-yl)azepane

Lipophilicity ADME Medicinal Chemistry

1-Benzoyl-2-(piperidin-4-yl)azepane (CAS 1311676-03-5) is a nitrogen-containing heterocyclic compound that integrates a seven-membered azepane ring, a piperidin-4-yl substituent, and a benzoyl moiety, corresponding to the molecular formula C18H26N2O and a molecular weight of 286.41 g/mol. Commercially available at a standard purity of 95% , it is supplied as an oil at ambient temperature and is primarily employed as a versatile small-molecule scaffold or building block in medicinal chemistry and chemical biology research.

Molecular Formula C18H26N2O
Molecular Weight 286.4 g/mol
CAS No. 1311676-03-5
Cat. No. B1442513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-2-(piperidin-4-yl)azepane
CAS1311676-03-5
Molecular FormulaC18H26N2O
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESC1CCC(N(CC1)C(=O)C2=CC=CC=C2)C3CCNCC3
InChIInChI=1S/C18H26N2O/c21-18(16-7-3-1-4-8-16)20-14-6-2-5-9-17(20)15-10-12-19-13-11-15/h1,3-4,7-8,15,17,19H,2,5-6,9-14H2
InChIKeyMYUHGBSBVHUTSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-2-(piperidin-4-yl)azepane (CAS 1311676-03-5) | Azepane-Based Research Chemical with Verified Purity and Physicochemical Profile


1-Benzoyl-2-(piperidin-4-yl)azepane (CAS 1311676-03-5) is a nitrogen-containing heterocyclic compound that integrates a seven-membered azepane ring, a piperidin-4-yl substituent, and a benzoyl moiety, corresponding to the molecular formula C18H26N2O and a molecular weight of 286.41 g/mol [1]. Commercially available at a standard purity of 95% , it is supplied as an oil at ambient temperature and is primarily employed as a versatile small-molecule scaffold or building block in medicinal chemistry and chemical biology research .

Why 1-Benzoyl-2-(piperidin-4-yl)azepane Cannot Be Replaced by Simpler Piperidine or Azepane Analogs


Compounds within the benzoyl-azepane-piperidine structural class cannot be considered interchangeable. Even minor modifications—such as ring size (six-membered piperidine versus seven-membered azepane), substitution pattern, or the presence of a benzoyl group—drastically alter lipophilicity, conformational flexibility, and ultimately physicochemical and pharmacological behavior [1]. Direct substitution with a simpler benzoylpiperidine (e.g., 1-benzoylpiperidine) would yield a compound with lower logP, a solid physical state, and reduced steric bulk, while a regioisomeric analog (e.g., 1-(1-Benzoyl-4-piperidinyl)azepane) would present a different spatial orientation of the azepane ring, potentially affecting target engagement and downstream biological readouts [2]. The following evidence quantifies key differentiators that underpin the unique utility of 1-Benzoyl-2-(piperidin-4-yl)azepane.

Quantitative Differentiation of 1-Benzoyl-2-(piperidin-4-yl)azepane (CAS 1311676-03-5) from Closest Analogs


Lipophilicity (logP) Differentiation: 1-Benzoyl-2-(piperidin-4-yl)azepane vs. 1-Benzoylpiperidine

1-Benzoyl-2-(piperidin-4-yl)azepane exhibits a calculated logP value of 2.49 [1], indicating increased lipophilicity relative to the simpler benzoylpiperidine analog (1-benzoylpiperidine, CAS 776-75-0), which possesses a logP of 2.20-2.25 [2]. This difference of 0.24-0.29 log units translates to a measurable shift in hydrophobicity, which can influence passive membrane permeability and nonspecific protein binding in biological assays.

Lipophilicity ADME Medicinal Chemistry

Physical Form Differentiation: Oil vs. Solid for Formulation and High-Throughput Screening (HTS)

1-Benzoyl-2-(piperidin-4-yl)azepane is supplied as an oil at ambient temperature , in contrast to 1-benzoylpiperidine, which is a white to light yellow solid . The liquid physical form of the target compound may offer advantages in automated liquid handling systems commonly used in HTS campaigns, where dissolution and accurate dispensing are critical.

Physical Form Formulation HTS

Molecular Weight Differentiation: 1-Benzoyl-2-(piperidin-4-yl)azepane vs. 1-Benzoylpiperidine

The molecular weight of 1-Benzoyl-2-(piperidin-4-yl)azepane is 286.41 g/mol [1], which is approximately 51% greater than the simpler 1-benzoylpiperidine (189.26 g/mol) [2]. This difference reflects the inclusion of the seven-membered azepane ring and an additional methylene unit, providing a distinct physicochemical profile that can be exploited in fragment-based drug discovery or scaffold-hopping campaigns.

Molecular Weight Fragment-Based Drug Discovery

Conformational Flexibility of Seven-Membered Azepane Ring vs. Six-Membered Piperidine

The azepane ring in 1-Benzoyl-2-(piperidin-4-yl)azepane adopts a seven-membered conformation that confers greater conformational flexibility compared to the six-membered piperidine ring present in simpler analogs [1]. While direct quantitative measures of flexibility (e.g., number of low-energy conformers) are not available for this specific compound, class-level studies on azepane-containing PKB inhibitors demonstrate that this increased flexibility can translate into enhanced binding affinity and selectivity for certain protein kinase targets [2].

Conformational Flexibility Receptor Binding Scaffold Hopping

Primary Research and Industrial Applications of 1-Benzoyl-2-(piperidin-4-yl)azepane (CAS 1311676-03-5)


Medicinal Chemistry: CNS-Penetrant Library Design and Hit-to-Lead Optimization

The elevated lipophilicity (logP 2.49) and moderate molecular weight (286.41 g/mol) of 1-Benzoyl-2-(piperidin-4-yl)azepane make it a compelling building block for CNS-focused drug discovery programs . Its oil form facilitates accurate dispensing into 384-well plates for HTS campaigns, while its structural features allow for rapid diversification through the free piperidine NH and azepane ring to generate focused libraries targeting GPCRs, ion channels, or kinases where conformational flexibility is advantageous .

Chemical Biology: Development of Conformationally Flexible Chemical Probes

The seven-membered azepane ring provides a distinct conformational landscape compared to the more common piperidine or pyrrolidine scaffolds . Researchers can leverage 1-Benzoyl-2-(piperidin-4-yl)azepane as a core template to synthesize tool compounds that probe the importance of ligand flexibility in protein-ligand interactions, particularly for targets with shallow or adaptable binding pockets .

Synthetic Chemistry: Advanced Building Block for Scaffold Hopping

With its 95% purity and defined stereochemistry (as a racemate or potential single enantiomer upon further synthesis), this compound serves as a reliable building block for the construction of more complex polycyclic or spirocyclic systems . Its oil form ensures consistent and reproducible reactions when used in parallel synthesis or flow chemistry platforms .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzoyl-2-(piperidin-4-yl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.